1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione
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Overview
Description
1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones This compound is characterized by the presence of a chlorophenyl group attached to the imidazolidine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 2-chlorophenyl isocyanate with 5-methylhydantoin. The reaction is carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Oxo derivatives of the imidazolidine ring.
Reduction: Reduced imidazolidine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with receptors and ion channels, leading to altered cellular responses .
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-methylimidazolidine-2,4-dione
- 1-(2-Chlorophenyl)-5-ethylimidazolidine-2,4-dione
- 1-(2-Chlorophenyl)-5-methyl-3,4-dihydroisoquinoline
Uniqueness: 1-(2-Chlorophenyl)-5-methylimidazolidine-2,4-dione stands out due to its specific substitution pattern on the imidazolidine ring, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct pharmacological properties and has been shown to have higher potency in certain biological assays .
Properties
CAS No. |
51027-18-0 |
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Molecular Formula |
C10H9ClN2O2 |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9ClN2O2/c1-6-9(14)12-10(15)13(6)8-5-3-2-4-7(8)11/h2-6H,1H3,(H,12,14,15) |
InChI Key |
IXNYUGGMUVPCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=O)N1C2=CC=CC=C2Cl |
Origin of Product |
United States |
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